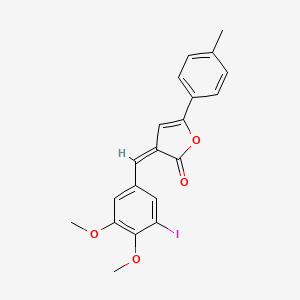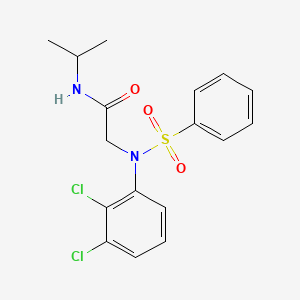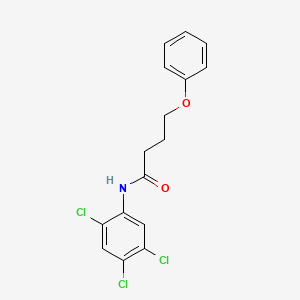
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide, commonly known as PPBT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide.
Wirkmechanismus
PPBT works by inhibiting the biosynthesis of lipids in the targeted plants, leading to their eventual death. It specifically targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in lipid biosynthesis, leading to reduced levels of fatty acids in the plant cells.
Biochemical and Physiological Effects:
Studies have shown that PPBT has no significant effects on non-target organisms, including mammals and birds. However, it has been found to have some toxic effects on aquatic organisms, highlighting the need for further research on its environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
PPBT has several advantages over current herbicides, including its effectiveness against glyphosate-resistant weeds and its selective action on grasses and broadleaf weeds. However, it also has some limitations, including its potential toxicity to aquatic organisms and the need for further research on its long-term environmental impact.
Zukünftige Richtungen
There are several future directions for research on PPBT, including its potential use in combination with other herbicides to increase its effectiveness, the development of new formulations to improve its delivery and efficacy, and the investigation of its potential use in other applications, such as in the pharmaceutical industry.
In conclusion, PPBT is a promising synthetic compound that has gained significant attention in the scientific community due to its potential as a novel herbicide. Its selective action on grasses and broadleaf weeds, as well as its effectiveness against glyphosate-resistant weeds, make it a promising alternative to current herbicides. However, further research is needed to fully understand its potential environmental impact and to explore its potential use in other applications.
Synthesemethoden
PPBT can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichlorophenol with 4-phenoxybutyric acid in the presence of a coupling agent. The resulting product is then subjected to further reactions to obtain the final compound, PPBT.
Wissenschaftliche Forschungsanwendungen
PPBT has been extensively studied for its potential use as a herbicide due to its selective action on grasses and broadleaf weeds. It has been found to be effective against various weed species, including glyphosate-resistant weeds, making it a promising alternative to current herbicides.
Eigenschaften
IUPAC Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-12-9-14(19)15(10-13(12)18)20-16(21)7-4-8-22-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULKRIVSQROKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(2,4,5-trichlorophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
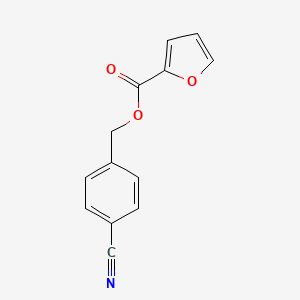
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
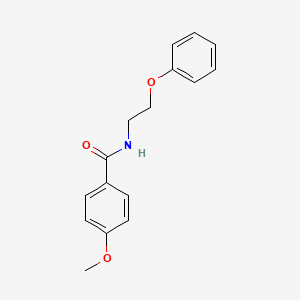

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
